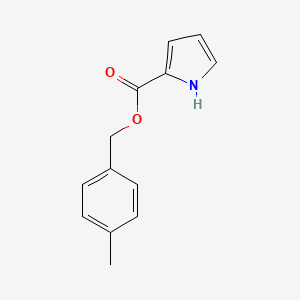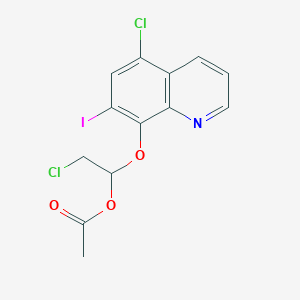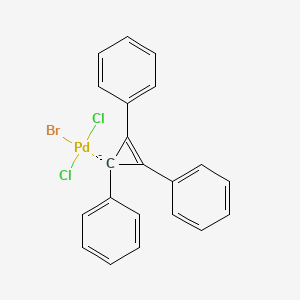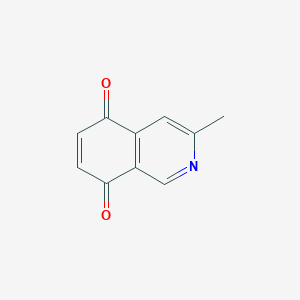
3-Methylisoquinoline-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylisoquinoline-5,8-dione is an organic compound with the molecular formula C10H7NO2 It is a derivative of isoquinoline, characterized by the presence of a methyl group at the 3-position and two ketone groups at the 5 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinoline-5,8-dione can be achieved through several methods. One common approach involves the oxidation of 3-methylisoquinoline. This process typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Applications De Recherche Scientifique
3-Methylisoquinoline-5,8-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methylisoquinoline-5,8-dione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylisoquinoline: Lacks the ketone groups at the 5 and 8 positions.
Isoquinoline: The parent compound without the methyl group or ketone groups.
Quinoline: Similar structure but with a nitrogen atom at a different position.
Uniqueness
3-Methylisoquinoline-5,8-dione is unique due to the presence of both a methyl group and two ketone groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propriétés
Numéro CAS |
24011-03-8 |
|---|---|
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-methylisoquinoline-5,8-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-4-7-8(5-11-6)10(13)3-2-9(7)12/h2-5H,1H3 |
Clé InChI |
OUIOBPQZZYKMFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=N1)C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)

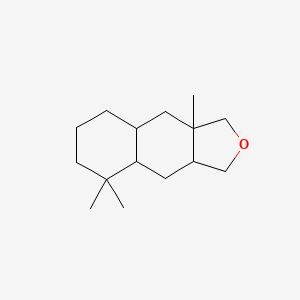

![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
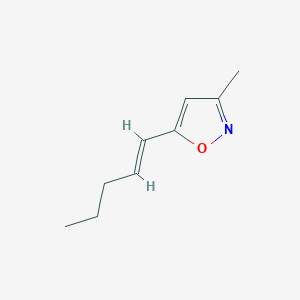
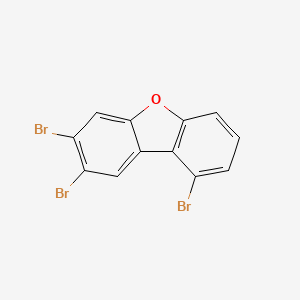
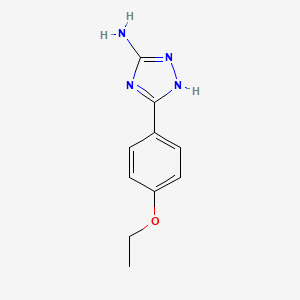
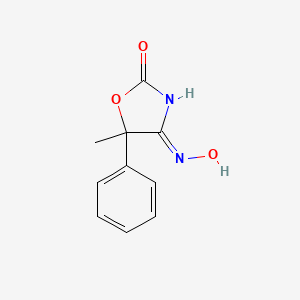
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
